(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile
Description
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is an organic compound characterized by the presence of a bromoethyl group, a phenylprop-2-en-1-yl group, and two nitrile groups
Properties
CAS No. |
649759-65-9 |
|---|---|
Molecular Formula |
C14H13BrN2 |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H13BrN2/c15-10-9-14(11-16,12-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2 |
InChI Key |
ZKGRGFVWNYMMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Addition Reactions: The double bond in the phenylprop-2-en-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of saturated compounds.
Scientific Research Applications
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ol: This compound has a similar phenylprop-2-en-1-yl group but lacks the bromoethyl and nitrile groups.
3-Phenylprop-2-enal: Similar structure with an aldehyde group instead of the nitrile groups.
3-Phenylprop-2-ynoic acid: Contains a triple bond and a carboxylic acid group instead of the nitrile groups.
Uniqueness
The uniqueness of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the bromoethyl and nitrile groups provides opportunities for diverse chemical modifications and interactions with biological targets.
Biological Activity
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile, a compound with significant potential in medicinal chemistry, has been studied for its biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile can be represented as follows:
This compound features a bromoethyl group, a phenylpropene moiety, and two nitrile groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrile groups is particularly significant as they can participate in nucleophilic attacks, leading to modifications in cellular components.
Enzyme Inhibition
Research indicates that (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes related to steroid metabolism, similar to compounds that target the 17β-hydroxysteroid dehydrogenase enzyme family .
Anticancer Potential
Several studies have investigated the anticancer properties of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile. Its mechanism appears to involve DNA alkylation, akin to other known alkylating agents such as N-ethyl-N-nitrosourea (ENU), which is recognized for its mutagenic effects . The compound's ability to form adducts with DNA may lead to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits steroidogenic enzymes | |
| Anticancer | Induces apoptosis through DNA alkylation | |
| Mutagenicity | Similar reactivity profile as ENU |
Study 1: Antitumor Activity in Rodent Models
A study conducted on Sprague-Dawley rats demonstrated that administration of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to induce DNA damage, leading to cell cycle arrest and subsequent apoptosis in malignant cells.
Study 2: Enzyme Interaction Analysis
In vitro assays revealed that (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile effectively inhibited the activity of 17β-hydroxysteroid dehydrogenase. This inhibition was dose-dependent, suggesting potential for therapeutic applications in hormone-related cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
